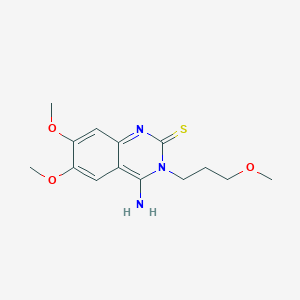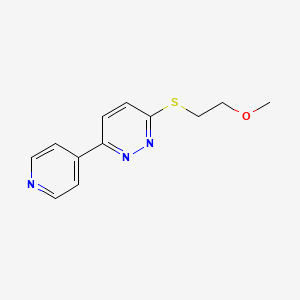![molecular formula C26H27N5S B2554858 4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine CAS No. 478258-46-7](/img/structure/B2554858.png)
4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine” is a complex organic molecule . It contains several functional groups, including a piperazine ring, a pyrimidine ring, and a naphthylsulfanyl group .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes this compound, has been the subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C26H27N5S . It contains a piperazine ring, a pyrimidine ring, and a naphthylsulfanyl group .Applications De Recherche Scientifique
Anticancer Research
A study by Mallesha et al. (2012) explored the synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. These derivatives, including structures similar to 4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine, showed significant antiproliferative effects on various cancer cell lines, indicating their potential as anticancer agents. The study highlighted compound 6d as a particularly promising candidate for further research due to its potent activity across several cell lines except for K562 (Mallesha et al., 2012).
Neuropsychopharmacology
Research by Mørk et al. (2012) on Lu AA21004, a compound with structural similarities to this compound, explored its multifaceted pharmacological profile. The study found that Lu AA21004 acts as a partial agonist and antagonist across several serotonin receptors and a serotonin transporter inhibitor, demonstrating its potential for treating major depressive disorder through a unique multimodal mechanism (Mørk et al., 2012).
Serotonin Receptor Research
Dukic et al. (1997) conducted structure-affinity relationship studies on D-2/5-HT1A receptor ligands, including 4-(2-Heteroarylethyl)-1-arylpiperazines, to create mixed D-2/5-HT1A ligands. Their findings contribute to the understanding of the affinity and functional activity of compounds structurally related to this compound towards dopamine and serotonin receptors, suggesting potential applications in neuropsychiatric disorder treatment (Dukic et al., 1997).
Environmental Fate of Piperazine Derivatives
Ma et al. (2019) investigated the environmental fate of piperazine, a structural component of the compound , focusing on its role in sulfuric acid-based new particle formation. Their research provides insights into how piperazine derivatives, through interactions with atmospheric components, could influence atmospheric chemistry and particle formation, thus affecting their environmental impact and behavior (Ma et al., 2019).
Propriétés
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-naphthalen-2-ylsulfanylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5S/c1-18-6-5-9-23(19(18)2)30-12-14-31(15-13-30)24-17-25(29-26(27)28-24)32-22-11-10-20-7-3-4-8-21(20)16-22/h3-11,16-17H,12-15H2,1-2H3,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQKVROBPXJULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=CC(=NC(=N3)N)SC4=CC5=CC=CC=C5C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2554775.png)
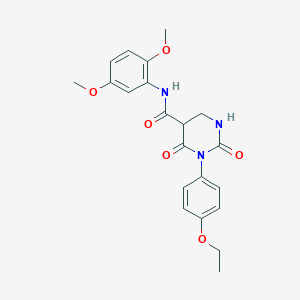

![N-(2,3-dihydro-1H-inden-5-yl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2554779.png)
![5-Ethyl-2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2554781.png)
![5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2554783.png)
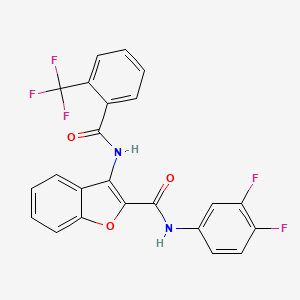
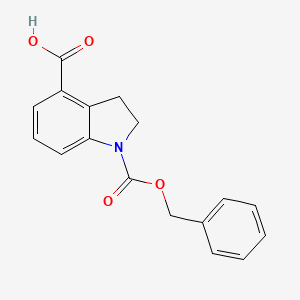
![N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2554790.png)
